molecular formula C18H15NO3 B11838468 3-Hydroxy-7,8-dimethyl-2-phenylquinoline-4-carboxylic acid CAS No. 924633-64-7

3-Hydroxy-7,8-dimethyl-2-phenylquinoline-4-carboxylic acid

Cat. No.: B11838468
CAS No.: 924633-64-7
M. Wt: 293.3 g/mol
InChI Key: GVMNAJXKMHLKFK-UHFFFAOYSA-N
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Description

3-Hydroxy-7,8-dimethyl-2-phenylquinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal chemistry and pharmaceutical research. This compound is characterized by a quinoline core structure with hydroxyl, methyl, and phenyl substituents, making it a versatile scaffold for drug development and other scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-7,8-dimethyl-2-phenylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by subsequent functionalization steps to introduce the hydroxyl, methyl, and phenyl groups .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-7,8-dimethyl-2-phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Hydroxy-7,8-dimethyl-2-phenylquinoline-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-7,8-dimethyl-2-phenylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, as an HDAC inhibitor, it binds to the active site of histone deacetylases, preventing the removal of acetyl groups from histone proteins. This leads to the accumulation of acetylated histones, resulting in altered gene expression and induction of cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 3-Hydroxy-7,8-dimethyl-2-phenylquinoline-4-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its combination of hydroxyl, methyl, and phenyl groups enhances its potential as a versatile scaffold for drug development and other applications .

Properties

CAS No.

924633-64-7

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

3-hydroxy-7,8-dimethyl-2-phenylquinoline-4-carboxylic acid

InChI

InChI=1S/C18H15NO3/c1-10-8-9-13-14(18(21)22)17(20)16(19-15(13)11(10)2)12-6-4-3-5-7-12/h3-9,20H,1-2H3,(H,21,22)

InChI Key

GVMNAJXKMHLKFK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC(=C(C(=C2C=C1)C(=O)O)O)C3=CC=CC=C3)C

Origin of Product

United States

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